molecular formula C21H20N4O2 B7059298 4-cyano-N-[2-[3-(1H-indol-3-yl)propylamino]-2-oxoethyl]benzamide

4-cyano-N-[2-[3-(1H-indol-3-yl)propylamino]-2-oxoethyl]benzamide

Cat. No.: B7059298
M. Wt: 360.4 g/mol
InChI Key: UPXSWXAZBLRVAC-UHFFFAOYSA-N
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Description

4-cyano-N-[2-[3-(1H-indol-3-yl)propylamino]-2-oxoethyl]benzamide is a complex organic compound that features an indole moiety, a cyano group, and a benzamide structure. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[2-[3-(1H-indol-3-yl)propylamino]-2-oxoethyl]benzamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The cyano group can be introduced via nucleophilic substitution reactions, and the benzamide structure is often formed through amide bond formation reactions .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to accelerate the reaction rates. The use of continuous flow reactors is also common in industrial settings to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[2-[3-(1H-indol-3-yl)propylamino]-2-oxoethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-cyano-N-[2-[3-(1H-indol-3-yl)propylamino]-2-oxoethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyano-N-[2-[3-(1H-indol-3-yl)propylamino]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The cyano group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyano-N-[2-[3-(1H-indol-3-yl)propylamino]-2-oxoethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indole moiety, a cyano group, and a benzamide structure makes it a versatile compound for various applications .

Properties

IUPAC Name

4-cyano-N-[2-[3-(1H-indol-3-yl)propylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c22-12-15-7-9-16(10-8-15)21(27)25-14-20(26)23-11-3-4-17-13-24-19-6-2-1-5-18(17)19/h1-2,5-10,13,24H,3-4,11,14H2,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXSWXAZBLRVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCNC(=O)CNC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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